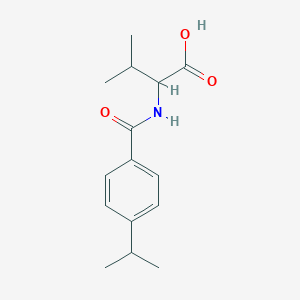
bis(3-methylphenyl) 3-pyridinylamidophosphate
描述
Bis(3-methylphenyl) 3-pyridinylamidophosphate, also known as BMPPA, is a synthetic compound that belongs to the class of organophosphates. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and neuroscience.
作用机制
Bis(3-methylphenyl) 3-pyridinylamidophosphate exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an increase in the levels of acetylcholine in the brain, which in turn enhances the activity of nicotinic acetylcholine receptors. bis(3-methylphenyl) 3-pyridinylamidophosphate has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
bis(3-methylphenyl) 3-pyridinylamidophosphate has been shown to have a range of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span. bis(3-methylphenyl) 3-pyridinylamidophosphate has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation. In addition, bis(3-methylphenyl) 3-pyridinylamidophosphate has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
Bis(3-methylphenyl) 3-pyridinylamidophosphate has several advantages for lab experiments. It is a highly selective inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in various physiological processes. bis(3-methylphenyl) 3-pyridinylamidophosphate is also stable and easy to handle, making it suitable for use in a wide range of experimental conditions. However, bis(3-methylphenyl) 3-pyridinylamidophosphate has some limitations, such as its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on bis(3-methylphenyl) 3-pyridinylamidophosphate. One area of interest is the development of new derivatives of bis(3-methylphenyl) 3-pyridinylamidophosphate with improved selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of bis(3-methylphenyl) 3-pyridinylamidophosphate, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of bis(3-methylphenyl) 3-pyridinylamidophosphate as a tool for studying the role of acetylcholine in various physiological processes, such as learning and memory, remains an active area of research.
Conclusion:
In conclusion, bis(3-methylphenyl) 3-pyridinylamidophosphate is a synthetic compound with potential applications in scientific research, particularly in the field of biochemistry and neuroscience. It is a potent and selective inhibitor of acetylcholinesterase, with a range of biochemical and physiological effects. bis(3-methylphenyl) 3-pyridinylamidophosphate has several advantages for lab experiments, but also has some limitations that need to be carefully considered. Future research on bis(3-methylphenyl) 3-pyridinylamidophosphate is focused on the development of new derivatives, investigation of therapeutic applications, and further study of its role in physiological processes.
科学研究应用
Bis(3-methylphenyl) 3-pyridinylamidophosphate has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter in the brain. bis(3-methylphenyl) 3-pyridinylamidophosphate has also been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning, memory, and attention.
属性
IUPAC Name |
N-bis(3-methylphenoxy)phosphorylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2O3P/c1-15-6-3-9-18(12-15)23-25(22,21-17-8-5-11-20-14-17)24-19-10-4-7-16(2)13-19/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVDZKOGGAZCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CN=CC=C2)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylphenyl) 3-pyridinylamidophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl-7-methyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4654693.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4654696.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4654719.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)



![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)